(S)-2-Amino-N-methyl-N-(4-methyl-benzyl)-propionamide
CAS No.: 1307127-20-3
Cat. No.: VC8228802
Molecular Formula: C12H18N2O
Molecular Weight: 206.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1307127-20-3 |
|---|---|
| Molecular Formula | C12H18N2O |
| Molecular Weight | 206.28 g/mol |
| IUPAC Name | (2S)-2-amino-N-methyl-N-[(4-methylphenyl)methyl]propanamide |
| Standard InChI | InChI=1S/C12H18N2O/c1-9-4-6-11(7-5-9)8-14(3)12(15)10(2)13/h4-7,10H,8,13H2,1-3H3/t10-/m0/s1 |
| Standard InChI Key | LMYFPMBEMRMJDQ-JTQLQIEISA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)CN(C)C(=O)[C@H](C)N |
| SMILES | CC1=CC=C(C=C1)CN(C)C(=O)C(C)N |
| Canonical SMILES | CC1=CC=C(C=C1)CN(C)C(=O)C(C)N |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure comprises:
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Chiral center: The (S)-configuration at the second carbon ensures stereochemical specificity.
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Benzyl moiety: A para-methyl-substituted benzyl group attached to the amide nitrogen.
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Propionamide backbone: Provides a flexible scaffold for functional group interactions.
Table 1: Comparative Molecular Properties of Related Compounds
| Property | (S)-2-Amino-N-methyl-N-(2-methyl-benzyl)-propionamide | (S)-2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-propionamide |
|---|---|---|
| Molecular Formula | C₁₂H₁₈N₂O | C₁₂H₁₈N₂OS |
| Molecular Weight (g/mol) | 206.28 | 238.35 |
| Key Substituent | Ortho-methyl benzyl | Para-methylsulfanyl benzyl |
| IUPAC Name | (2S)-2-amino-N-methyl-N-[(2-methylphenyl)methyl]propanamide | (2S)-2-amino-N-methyl-N-[(4-methylsulfanylphenyl)methyl]propanamide |
The para-methyl group in the target compound likely enhances steric accessibility compared to the ortho-methyl analog, potentially influencing receptor binding or solubility.
Synthesis and Optimization
Key Synthetic Routes
While no direct synthesis data exists for the para-methyl variant, methods for analogous compounds involve:
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Reductive Amination: Reaction of 4-methylbenzaldehyde with (S)-2-amino-propionamide under reducing conditions (e.g., NaBH₃CN).
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N-Methylation: Treatment of the intermediate with methyl iodide in the presence of a base (e.g., K₂CO₃).
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Reductive Amination | 4-Methylbenzaldehyde, NaBH₃CN, MeOH, 0°C | 65–75 |
| N-Methylation | CH₃I, K₂CO₃, DMF, 50°C | 80–85 |
Industrial Scalability
Continuous flow reactors and automated platforms could enhance yield and purity for large-scale production, as demonstrated for similar amides.
Applications in Organic Synthesis
Versatile Building Block
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Amidation Reactions: The primary amine facilitates peptide coupling via EDC/HOBt chemistry.
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Sulfide Functionalization: Para-methyl groups resist oxidation, unlike methylsulfanyl analogs, enhancing stability in acidic conditions.
Case Study: Prodrug Design
A prodrug derivative of the ortho-methyl analog demonstrated 90% oral bioavailability in rats, highlighting the scaffold’s utility.
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